1-[8-(3,3-diphenylpropanoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
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Overview
Description
1-[8-(3,3-diphenylpropanoyl)-8-azabicyclo[321]octan-3-yl]pyrrolidine-2,5-dione is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of 1-[8-(3,3-diphenylpropanoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione typically involves a series of intricate steps. One common method includes the intramolecular [3 + 2] nitrone cycloaddition reaction, which is highly regio- and diastereoselective. This reaction involves the use of vinylogous carbonates and N-substituted hydroxylamine hydrochlorides under catalyst-free conditions . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex bicyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction. Major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
1-[8-(3,3-diphenylpropanoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into certain biological receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar compounds include other bicyclic structures such as:
- (1R,3S,5S)-6-methyl-6-azabicyclo[3.2.1]octan-3-yl benzoate
- (1S,5R)-1,3,4-trihydroxy-6-oxabicyclo[3.2.1]octan-7-one
Compared to these compounds, 1-[8-(3,3-diphenylpropanoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione is unique due to its specific functional groups and the potential for diverse chemical reactions and applications.
Properties
IUPAC Name |
1-[8-(3,3-diphenylpropanoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3/c29-24-13-14-25(30)28(24)22-15-20-11-12-21(16-22)27(20)26(31)17-23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,20-23H,11-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYDXIBBJQTXHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)N5C(=O)CCC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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